molecular formula C10H12BrNO3 B1282931 2-Bromo-1-isobutoxy-4-nitrobenzene CAS No. 288251-95-6

2-Bromo-1-isobutoxy-4-nitrobenzene

Cat. No. B1282931
Key on ui cas rn: 288251-95-6
M. Wt: 274.11 g/mol
InChI Key: JMHCNCPLRUGADS-UHFFFAOYSA-N
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Patent
US07015218B1

Procedure details

Subsequently, a catalytic amount of potassium iodide was added to 4-isobutoxynitrobenzene (203 g) and the mixture was heated to 60° C. Bromine (183 g) was added dropwise over 3 h. The mixture was stirred further for 1 h. The reaction mixture was poured into water and extracted with toluene. The organic layer was washed with aqueous sodium sulfite solution and dried over anhydrous magnesium sulfate, after which the solvent was evaporated under reduced pressure. The obtained oily substance was distilled under reduced pressure to give 2-isobutoxy-5-nitrobromobenzene (248 g), boiling point: 135–140° C./0.25 mmHg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
203 g
Type
reactant
Reaction Step One
Quantity
183 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I-].[K+].[CH2:3]([O:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][CH:9]=1)[CH:4]([CH3:6])[CH3:5].[Br:17]Br>O>[CH2:3]([O:7][C:8]1[CH:13]=[CH:12][C:11]([N+:14]([O-:16])=[O:15])=[CH:10][C:9]=1[Br:17])[CH:4]([CH3:6])[CH3:5] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
203 g
Type
reactant
Smiles
C(C(C)C)OC1=CC=C(C=C1)[N+](=O)[O-]
Step Two
Name
Quantity
183 g
Type
reactant
Smiles
BrBr
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred further for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with toluene
WASH
Type
WASH
Details
The organic layer was washed with aqueous sodium sulfite solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
after which the solvent was evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The obtained oily substance was distilled under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C(C)C)OC1=C(C=C(C=C1)[N+](=O)[O-])Br
Measurements
Type Value Analysis
AMOUNT: MASS 248 g
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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